5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O4/c1-31-17-8-3-13(9-18(17)32-2)20-26-19(33-27-20)11-28-12-24-21-16(22(28)30)10-25-29(21)15-6-4-14(23)5-7-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJOZLDGDBDUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the 4-fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.
Synthesis of the 1,2,4-oxadiazole ring: This can be accomplished through cyclization reactions involving nitrile oxides and appropriate aromatic aldehydes.
Coupling of the oxadiazole and pyrazolo[3,4-d]pyrimidin-4-one moieties: This step typically involves condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activities.
Biological Studies: Investigation of its effects on various biological pathways and its potential as an inhibitor or activator of specific enzymes.
Chemical Biology: Use as a probe to study molecular interactions and mechanisms in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:
Key Differences in Activity and Selectivity
- Anticancer Activity : Compound 10e (IC₅₀ = 11 µM) demonstrates superior cytotoxicity against MCF-7 cells compared to the 4-hydroxyphenyl analogue 8b (IC₅₀ = 25 µM), highlighting the importance of electron-withdrawing groups (e.g., nitro) at position 5 . The target compound’s 3,4-dimethoxyphenyl-oxadiazole substituent may enhance DNA intercalation or kinase inhibition, but experimental validation is needed.
- Anti-inflammatory Activity : The 5-benzamido derivative 8a exhibits potent COX-2 inhibition, whereas the target compound’s oxadiazole group could favor kinase or PDE interactions over COX pathways .
- Antimicrobial Activity : Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives (e.g., 3a–j ) show broad-spectrum antibacterial activity, but the target compound’s fluorophenyl and methoxyphenyl groups may reduce such effects .
Pharmacokinetic Considerations
- Solubility: Pyrazolo[3,4-d]pyrimidin-4-ones generally exhibit poor aqueous solubility. Encapsulation in liposomes (e.g., LP-2) or albumin nanoparticles improves bioavailability, as demonstrated for analogues like 10e . The target compound’s 1,2,4-oxadiazole group may slightly enhance solubility compared to nitrobenzylideneamino derivatives but likely still requires formulation optimization.
- Metabolic Stability : The 3,4-dimethoxyphenyl group in the target compound may reduce oxidative metabolism compared to unsubstituted aryl groups, as seen in similar compounds .
Structural Insights from Crystallography and Spectroscopy
- Substituent Orientation: X-ray studies reveal that aryl groups at position 5 (e.g., in 10e) adopt an out-of-plane orientation due to steric hindrance with the carbonyl oxygen, influencing NMR chemical shifts (H-6 signal at δ 8.06–8.54 ppm) .
- Intermolecular Interactions : Layered crystal structures in analogues are stabilized by hydrogen bonding and π-stacking, which the target compound’s dimethoxyphenyl group could enhance .
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to consolidate existing research findings regarding its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C21H20N4O4F
- Molecular Weight : 396.41 g/mol
- CAS Number : 1775439-98-9
This compound features a pyrazolo[3,4-d]pyrimidin core, which is known for its diverse biological activities. The presence of the oxadiazole and dimethoxyphenyl moieties enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound. A notable study involved screening various derivatives for their cytotoxic effects on cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against several human cancer cell lines including:
The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways and inhibition of key oncogenic signaling pathways.
Neuroprotective Effects
In addition to its anticancer activity, this compound has shown potential neuroprotective effects in preclinical models. It was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggest that it may modulate pathways involved in neuroinflammation and apoptosis:
- Model Used : SH-SY5Y neuroblastoma cells
- Protective Mechanism : Reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines.
Case Studies
A series of case studies have highlighted the efficacy of this compound in various experimental settings:
- Case Study 1 : In a study evaluating the effects on breast cancer models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Case Study 2 : Research on neurodegenerative disease models indicated that administration improved cognitive function and reduced neuronal loss.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
